molecular formula C6H9N3O2S B13886210 3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide

Cat. No.: B13886210
M. Wt: 187.22 g/mol
InChI Key: LFINTRVXJCCAOR-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide typically involves the reaction of appropriate thiazole precursors with ethoxy and amino substituents. One common method involves the cyclization of a precursor containing the necessary functional groups under specific conditions to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy and amino substituents differentiate it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-amino-5-ethoxy-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C6H9N3O2S/c1-2-11-6-3(5(8)10)4(7)9-12-6/h2H2,1H3,(H2,7,9)(H2,8,10)

InChI Key

LFINTRVXJCCAOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NS1)N)C(=O)N

Origin of Product

United States

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